4-[(4-Methoxyphenyl)amino]benzenediazonium
Overview
Description
4-[(4-Methoxyphenyl)amino]benzenediazonium, also known as DMPD, is a diazonium salt widely used in scientific research. It is a versatile compound that can be used in various fields, from organic synthesis to biomedical research. In
Mechanism of Action
4-[(4-Methoxyphenyl)amino]benzenediazonium is a diazonium salt that undergoes reduction to form an aromatic amine. This reduction can be catalyzed by peroxidase enzymes, which generate a highly reactive radical that can react with a variety of substrates. This property makes 4-[(4-Methoxyphenyl)amino]benzenediazonium a useful tool in many biochemical assays.
Biochemical and physiological effects:
4-[(4-Methoxyphenyl)amino]benzenediazonium is generally considered to be a safe compound with low toxicity. However, it can cause skin irritation and should be handled with care. In biological systems, 4-[(4-Methoxyphenyl)amino]benzenediazonium can act as a pro-oxidant and generate reactive oxygen species. This property can be exploited in the development of new therapies for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
4-[(4-Methoxyphenyl)amino]benzenediazonium has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. Its versatility and low toxicity make it a useful tool in many different fields of research. However, 4-[(4-Methoxyphenyl)amino]benzenediazonium can also be unstable in certain conditions, such as in the presence of strong acids or bases. Its reactivity can also be a limitation in some applications, as it can react with a variety of substrates and interfere with experimental results.
Future Directions
There are many potential future directions for research involving 4-[(4-Methoxyphenyl)amino]benzenediazonium. One area of interest is the development of new biosensors and diagnostic tools based on 4-[(4-Methoxyphenyl)amino]benzenediazonium-mediated reactions. Another area is the use of 4-[(4-Methoxyphenyl)amino]benzenediazonium as a pro-oxidant in the treatment of oxidative stress-related diseases, such as cancer and neurodegenerative disorders. Additionally, the synthesis of new derivatives of 4-[(4-Methoxyphenyl)amino]benzenediazonium with improved stability and reactivity could lead to new applications in organic synthesis and materials science.
Conclusion:
In conclusion, 4-[(4-Methoxyphenyl)amino]benzenediazonium is a versatile and useful compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-[(4-Methoxyphenyl)amino]benzenediazonium has the potential to be a valuable tool in many different fields of research and could lead to the development of new therapies and technologies.
Scientific Research Applications
4-[(4-Methoxyphenyl)amino]benzenediazonium has a wide range of applications in scientific research. It is commonly used as a coupling reagent in organic synthesis to form azo dyes and pigments. In biomedical research, 4-[(4-Methoxyphenyl)amino]benzenediazonium is used as a chromogenic substrate for peroxidase enzymes. It is also used as a redox indicator in electrochemical studies and as a mediator in amperometric biosensors.
properties
IUPAC Name |
4-(4-methoxyanilino)benzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10/h2-9,15H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTTXQSHPXIRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861709 | |
Record name | 4-(4-Methoxyanilino)benzene-1-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32445-13-9 | |
Record name | 4-[(4-Methoxyphenyl)amino]benzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32445-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((4-Methoxyphenyl)amino)benzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032445139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-methoxyphenyl)amino]benzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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